

# Application Notes and Protocols for Incontinence Management in Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | Tena     |           |  |  |  |
| Cat. No.:            | B1237005 | Get Quote |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

## Introduction: Pathophysiology of Bladder Dysfunction in Multiple Sclerosis

Bladder dysfunction is a common and often debilitating symptom of multiple sclerosis (MS), affecting up to 85% of patients at some point during their disease course.[1][2] The underlying cause is the disruption of nerve signals between the brain and spinal cord and the urinary system due to demyelinating lesions.[3][4] This can lead to two primary types of bladder dysfunction:

- Failure to Store (Overactive Bladder): Characterized by urinary frequency, urgency, and urge incontinence. This is often due to detrusor overactivity, where the bladder muscle contracts involuntarily.[3][5]
- Failure to Empty (Underactive Bladder): Presents with hesitancy, a weak stream, and a sensation of incomplete emptying. This can be caused by detrusor-sphincter dyssynergia (DSD), a condition where the external sphincter contracts during bladder contraction, obstructing urine flow.[5]

A combination of both storage and emptying issues can also occur.[1] Untreated bladder dysfunction can lead to recurrent urinary tract infections (UTIs), kidney damage, and a significant reduction in quality of life.[4]



## Signaling Pathways in Micturition and MS-Related Disruption

Normal micturition is controlled by a complex neural network involving the cerebral cortex, brainstem (specifically the pontine micturition center - PMC), and the sacral spinal cord.[5][6] During bladder filling, sympathetic pathways promote bladder relaxation and sphincter contraction. During voiding, parasympathetic signals cause detrusor contraction, with coordinated relaxation of the sphincter, orchestrated by the PMC.[5][6]

MS lesions can interrupt these pathways at various levels:

- Brain Lesions (above the PMC): Can lead to a loss of inhibitory control, resulting in detrusor overactivity.[6]
- Spinal Cord Lesions: Can disrupt the coordination between the detrusor and the sphincter, leading to DSD.[5]

Below is a diagram illustrating the neural control of micturition and the points of disruption in MS.





Click to download full resolution via product page

Caption: Neural pathways in bladder control and points of MS lesion disruption.



## **Management Strategies & Efficacy Data**

The management of incontinence in MS is multifaceted, involving non-pharmacological, pharmacological, and interventional approaches.

## **Non-Pharmacological Management**

These are typically first-line treatments and include:

- Behavioral Therapies: Timed voiding and bladder training.[7]
- Pelvic Floor Muscle Training (PFMT): Kegel exercises to strengthen the pelvic floor muscles.
   [2][8]
- Fluid and Diet Management: Avoiding bladder irritants like caffeine and alcohol.[2][7]

## **Pharmacological Management**

Medications are chosen based on the underlying bladder dysfunction (storage vs. emptying failure).



| Drug Class                       | Example<br>Drugs           | Mechanism of<br>Action                                             | Target<br>Dysfunction                            | Common Side<br>Effects                                |
|----------------------------------|----------------------------|--------------------------------------------------------------------|--------------------------------------------------|-------------------------------------------------------|
| Anticholinergics                 | Oxybutynin, Tolterodine[9] | Block acetylcholine, reducing involuntary bladder contractions.[9] | Detrusor<br>Overactivity<br>(Storage)            | Dry mouth, constipation, cognitive effects.           |
| Beta-3<br>Adrenergic<br>Agonists | Mirabegron[9]              | Relaxes the detrusor muscle to increase bladder capacity.          | Detrusor<br>Overactivity<br>(Storage)            | Hypertension,<br>nasopharyngitis,<br>UTI.             |
| Alpha-Blockers                   | Tamsulosin,<br>Doxazosin   | Relax the<br>bladder neck and<br>prostate<br>muscles.              | Impaired<br>Emptying (with<br>outlet resistance) | Dizziness,<br>headache,<br>retrograde<br>ejaculation. |

## **Interventional and Surgical Management**

For patients with refractory symptoms, more invasive options are considered.



| Intervention                                       | Description                                                                                                | Target Dysfunction                                       | Reported<br>Efficacy/Outcomes                                                             |
|----------------------------------------------------|------------------------------------------------------------------------------------------------------------|----------------------------------------------------------|-------------------------------------------------------------------------------------------|
| OnabotulinumtoxinA<br>(Botox) Injections           | Injected into the detrusor muscle to induce paralysis and relaxation.[1][10]                               | Refractory Detrusor<br>Overactivity                      | Significant improvement in incontinence and quality of life; effects last 6-12 months.[2] |
| Sacral<br>Neuromodulation<br>(SNM)                 | An implanted device that electrically stimulates the sacral nerves to modulate bladder function.[12]       | Refractory Urge<br>Incontinence,<br>Urgency-Frequency    | ~60% improvement for most patients; now MRI compatible.[11]                               |
| Percutaneous Tibial<br>Nerve Stimulation<br>(PTNS) | Non-invasive electrical stimulation of the tibial nerve, which shares spinal roots with bladder nerves.[8] | Detrusor Overactivity                                    | ~60-66% response rate in MS patients, less invasive than SNM.[11]                         |
| Clean Intermittent Catheterization (CIC)           | Regular self-<br>catheterization to<br>ensure complete<br>bladder emptying.[1]                             | Impaired Emptying,<br>High Post-Void<br>Residual         | Preferred treatment for chronic urinary retention.[1]                                     |
| Urinary Diversion<br>Surgery                       | Creates a new path for urine to exit the body, such as an ileal conduit.[13]                               | Last resort for severe, intractable incontinence.[8][13] | Can significantly reduce UTIs and improve continence. [14]                                |

# Experimental Protocols Protocol: Urodynamic Assessment in MS Patients

Objective: To objectively assess bladder function and differentiate between storage and emptying disorders to guide treatment.

Materials:



- · Urodynamic machine with pressure transducers
- Dual-lumen urethral catheter
- Rectal balloon catheter
- Sterile saline for infusion
- Uroflowmeter

#### Procedure:

- Patient Preparation: The patient is asked to arrive with a comfortably full bladder for an initial uroflowmetry test. Explain the procedure to the patient and obtain informed consent.
- Uroflowmetry: The patient voids into the uroflowmeter. Record the voided volume, peak flow rate (Qmax), and flow pattern.
- Post-Void Residual (PVR) Measurement: Immediately after uroflowmetry, measure the PVR volume using a bladder scanner or by catheterization. A PVR >100-150 mL is generally considered significant.[15]
- Catheter Placement: Place the dual-lumen urethral catheter and the rectal balloon catheter (to measure intra-abdominal pressure).
- Cystometry (Filling Phase):
  - Begin filling the bladder with sterile saline at a medium rate (e.g., 50 mL/min).
  - Record detrusor pressure (Pdet = Pves Pabd), bladder sensation (first sensation, first desire to void, strong desire to void), and bladder compliance.
  - Note any involuntary detrusor contractions, which indicate detrusor overactivity.
- Pressure-Flow Study (Voiding Phase):
  - Once the bladder is full, ask the patient to void.



- Simultaneously measure detrusor pressure and flow rate.
- This study helps to distinguish between bladder outlet obstruction (high pressure, low flow) and detrusor underactivity (low pressure, low flow).
- Electromyography (EMG): If available, use perineal patch electrodes to monitor external sphincter activity. In DSD, there will be an increase in EMG activity during detrusor contraction.

Caption: Workflow for a comprehensive urodynamic assessment.

## Protocol: Clinical Trial Design for a Novel Drug Targeting Detrusor Overactivity in MS

Objective: To evaluate the efficacy and safety of "Drug X" compared to placebo for the treatment of urge incontinence in MS patients.

Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

#### **Inclusion Criteria:**

- Confirmed diagnosis of MS.
- Age 18-75 years.
- Symptoms of overactive bladder for ≥3 months.
- Average of ≥8 micturitions per 24 hours.
- Average of ≥1 urge incontinence episode per 24 hours documented in a 3-day bladder diary.

#### **Exclusion Criteria:**

- Significant stress incontinence.
- PVR volume >150 mL.



- Active UTI.
- Previous treatment with onabotulinumtoxinA within 12 months.

#### Methodology:

- Screening Phase (2 weeks): Assess eligibility, obtain informed consent, and collect baseline data, including a 3-day bladder diary and quality of life questionnaires (e.g., OAB-q).
- Randomization: Eligible patients are randomized (1:1) to receive either Drug X (specified dose) or a matching placebo, taken orally once daily.
- Treatment Phase (12 weeks):
  - Patients attend clinic visits at weeks 4, 8, and 12.
  - At each visit, assess for adverse events, treatment compliance, and collect updated bladder diaries.
- Primary Endpoint: Change from baseline in the mean number of incontinence episodes per 24 hours at week 12.
- Secondary Endpoints:
  - Change from baseline in the mean number of micturitions per 24 hours.
  - Change from baseline in voided volume per micturition.
  - Proportion of patients with ≥50% reduction in incontinence episodes.
  - Change in quality of life scores.
- Statistical Analysis: An intent-to-treat analysis will be performed. The primary endpoint will be analyzed using an Analysis of Covariance (ANCOVA) model with baseline values as a covariate.





#### Clinical Trial Workflow for a New OAB Drug in MS

Click to download full resolution via product page

Caption: Logical flow for a randomized controlled drug trial in MS.

### **Conclusion and Future Directions**

The management of incontinence in MS requires a tailored approach based on the specific type of bladder dysfunction. Urodynamic studies are crucial for accurate diagnosis. While



current pharmacological and interventional therapies offer significant relief for many patients, there is a need for novel treatments with improved efficacy and fewer side effects. Future drug development should focus on more specific targets within the neural pathways controlling micturition, potentially offering better outcomes for this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. MS and Neurogenic Bladder: What This Means [healthline.com]
- 3. mymsaa.org [mymsaa.org]
- 4. nationalmssociety.org [nationalmssociety.org]
- 5. Bladder Dysfunction Associated With Multiple Sclerosis Page 2 [medscape.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. bladderandbowel.org [bladderandbowel.org]
- 9. Bladder control problems: Medicines for urinary symptoms Mayo Clinic [mayoclinic.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. google.com [google.com]
- 12. Sacral Neuromodulation Therapy for Incontinence | Incontinence Institute [myconfidentlife.com]
- 13. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 14. Urinary diversion/reconstruction for cases of catheter intolerant secondary progressive multiple sclerosis with refractory urinary symptoms PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mstrust.org.uk [mstrust.org.uk]
- To cite this document: BenchChem. [Application Notes and Protocols for Incontinence Management in Multiple Sclerosis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1237005#incontinence-management-strategies-for-patients-with-multiple-sclerosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com